molecular formula C24H35ClO9 B8033639 Dapagliflozin propanediol CAS No. 1700615-13-9

Dapagliflozin propanediol

Katalognummer B8033639
CAS-Nummer: 1700615-13-9
Molekulargewicht: 503.0 g/mol
InChI-Schlüssel: GOADIQFWSVMMRJ-UPGAGZFNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dapagliflozin propanediol, also known as Dapagliflozin, is an orally administered sodium-glucose co-transporter-2 (SGLT2) inhibitor . It is used in the management of patients with type 2 diabetes . By inhibiting SGLT2, Dapagliflozin reduces reabsorption of filtered glucose and thereby promotes urinary glucose excretion .


Synthesis Analysis

Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of dapagliflozin namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .


Molecular Structure Analysis

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor . It helps to improve glycemic control by inhibiting glucose reabsorption in the proximal tubule of the nephron and causing glycosuria .


Chemical Reactions Analysis

Dapagliflozin undergoes extensive metabolism and transforms to metabolites in humans . The contribution of pharmacologically active metabolites in drug discovery and development is significant .


Physical And Chemical Properties Analysis

Dapagliflozin, which improves glycemic control in patients with type 2 diabetes mellitus, has poor physical properties against heat and moisture, thus hindering its manufacturing potential .

Wissenschaftliche Forschungsanwendungen

  • Solid State Properties and Stability

    Dapagliflozin, as a sodium-glucose contransporter-2 inhibitor, is used for treating type 2 diabetes. The solid form of dapagliflozin propanediol monohydrate used in tablet products addresses its hygroscopicity problem. However, it can become unstable at high temperatures, becoming amorphous (Deng et al., 2017).

  • Quantification in Human Plasma

    A RP-HPLC method was developed for quantifying this compound in human plasma samples, indicating its significance in pharmacokinetic studies (Subbareddy & Divakar, 2019).

  • Physicochemical Characterization

    this compound monohydrate's sensitive solid-state stability requires strict temperature and humidity control during production and storage. Alternative strategies like crystalline molecular complexes are being developed (Oh et al., 2021).

  • Glycaemic Control and Weight Reduction

    Dapagliflozin is effective in reducing hyperglycemia and weight in patients with type 2 diabetes by increasing urinary glucose excretion (Bolinder et al., 2014).

  • Dapagliflozin in Type 2 Diabetes

    Studies have shown the efficacy of dapagliflozin in improving hyperglycemia and facilitating weight loss in type 2 diabetic patients. It demonstrates significant glycemic improvements without major changes in renal function or osmolarity (List et al., 2008).

  • Impact on Non-Alcoholic Fatty Liver Disease (NAFLD)

    Dapagliflozin has been studied for its effects on liver fat content in individuals with type 2 diabetes and NAFLD. It showed significant reduction in liver PDFF and improved glucose control and reduced body weight and abdominal fat volumes (Eriksson et al., 2018).

  • Renal Ischemia-Reperfusion Injury

    Dapagliflozin has shown renoprotective effects in ischemia-reperfusion models, improving renal function and reducing renal expression of injury markers (Chang et al., 2016).

  • Cardiovascular Outcomes

    A study on dapagliflozin's cardiovascular safety profile showed it did not adversely affect major adverse cardiovascular events and may reduce progression of renal disease in patients with type 2 diabetes (Declare–Timi Investigators, 2019).

  • Efficacy in Japanese Patients

    The efficacy and safety of dapagliflozin monotherapy were confirmed in Japanese patients with type 2 diabetes, indicating its potential global applicability (Kaku et al., 2013).

  • Discovery and Development

    The discovery of dapagliflozin as a potent and selective hSGLT2 inhibitor marked a significant advancement in the treatment of type 2 diabetes (Meng et al., 2008).

Wirkmechanismus

Dapagliflozin works by increasing the removal of sugar by your kidneys . It is also used to treat kidney disease and heart failure. It helps to lower the risk of death from heart disease and reduces the need of going to a doctor or hospital to treat heart failure .

Zukünftige Richtungen

Dapagliflozin is used to improve blood sugar control in adults with type 2 diabetes mellitus alongside diet and exercise . It also lowers the risk of going to hospital for heart failure in adults with type 2 diabetes who also have cardiovascular disease or multiple risk factors for cardiovascular disease . It is also used to treat kidney disease and heart failure . It helps to lower the risk of death from heart disease and reduces the need of going to a doctor or hospital to treat heart failure . Dapagliflozin works by increasing the removal of sodium by your kidneys .

Eigenschaften

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-propane-1,2-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2/t17-,18-,19+,20-,21+;3-;/m10./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOADIQFWSVMMRJ-UPGAGZFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C[C@@H](CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914678
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

960404-48-2
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol (S)-propane-1,2-diol (1:1) monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960404-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapagliflozin propanediol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapagliflozin propanediol monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPAGLIFLOZIN PROPANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887K2391VH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dapagliflozin propanediol
Reactant of Route 2
Dapagliflozin propanediol
Reactant of Route 3
Dapagliflozin propanediol
Reactant of Route 4
Dapagliflozin propanediol
Reactant of Route 5
Dapagliflozin propanediol
Reactant of Route 6
Dapagliflozin propanediol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.